molecular formula C16H22N2O6S B11511248 Ethyl 1-({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-4-carboxylate

Ethyl 1-({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-4-carboxylate

Cat. No.: B11511248
M. Wt: 370.4 g/mol
InChI Key: AWIROLIUMWHKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-{4-[(METHOXYCARBONYL)AMINO]BENZENESULFONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound with the molecular formula C16H22N2O4. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperidine ring and a benzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{4-[(METHOXYCARBONYL)AMINO]BENZENESULFONYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{4-[(METHOXYCARBONYL)AMINO]BENZENESULFONYL}PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or benzenesulfonyl derivatives.

Scientific Research Applications

ETHYL 1-{4-[(METHOXYCARBONYL)AMINO]BENZENESULFONYL}PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-{4-[(METHOXYCARBONYL)AMINO]BENZENESULFONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-[4-AMINO-2-(METHOXYCARBONYL)PHENYL]PIPERIDINE-4-CARBOXYLATE
  • ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE

Uniqueness

ETHYL 1-{4-[(METHOXYCARBONYL)AMINO]BENZENESULFONYL}PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H22N2O6S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C16H22N2O6S/c1-3-24-15(19)12-8-10-18(11-9-12)25(21,22)14-6-4-13(5-7-14)17-16(20)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,20)

InChI Key

AWIROLIUMWHKGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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